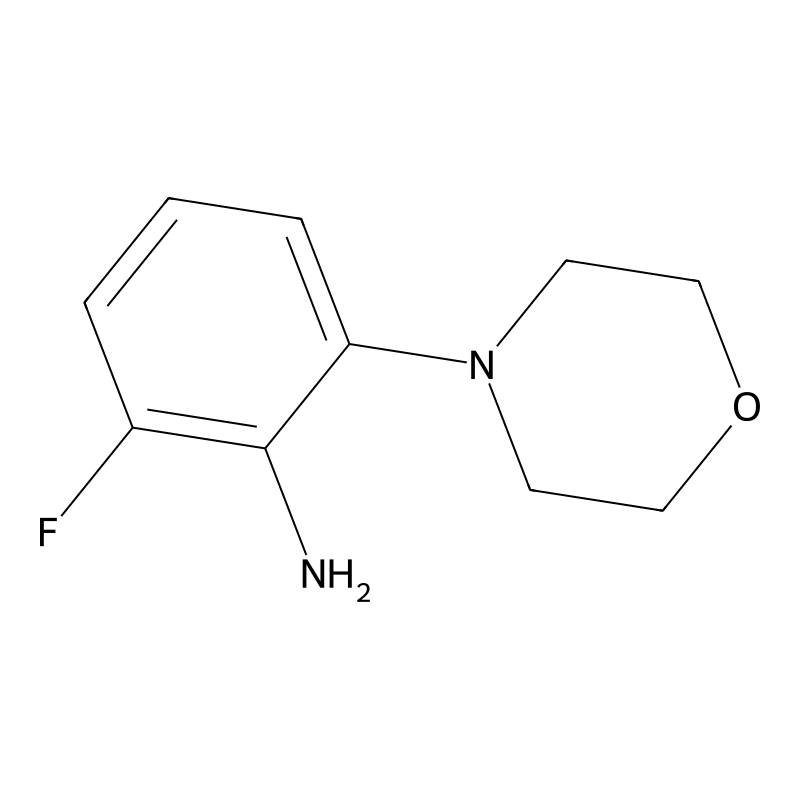

2-Fluoro-6-morpholinoaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Antibacterial Properties

Field: Medicinal Chemistry and Microbiology:Summary: 2-Fluoro-6-morpholinoaniline has been synthesized and screened for its in vitro antibacterial properties against gram-negative and gram-positive bacterial strains.

Methods: The compound was synthesized through nucleophilic substitution of 3,4-difluoronitrobenzene with morpholine, followed by reduction of the nitro group. The antibacterial activity was evaluated using minimum inhibitory concentration (MIC) assays.

Results: Compounds 8d, 8i, 8j, and 8l exhibited significant antibacterial activity. Compound 8d was most effective against (MIC = 114 ± 0.48 µg/mL), while 8l showed potency against (MIC = 75 ± 0.81 µg/mL).

Intermediate for Linezolid

Field: Pharmaceutical Chemistry:Summary: 2-Fluoro-6-morpholinoaniline serves as an intermediate in the synthesis of the antibiotic drug .

Methods: The precursor compound is synthesized by substituting morpholine on 1,2-difluoro-4-nitrobenzene, followed by nitro group reduction.

2-Fluoro-6-morpholinoaniline is a fluorinated derivative of aniline characterized by the presence of a morpholine ring. This compound exhibits unique chemical properties due to the combination of the fluorine atom and the morpholine structure, which influence its reactivity and biological activity. The molecular formula for 2-Fluoro-6-morpholinoaniline is CHFNO, and it has a boiling point of approximately 333.1±42.0 °C.

Due to the lack of specific research on 2-Fluoro-6-morpholinoaniline, it's crucial to handle it with caution assuming potential hazards:

- Unknown Toxicity: Treat it as potentially toxic until proper testing is done. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling.

- Potential Skin and Eye Irritant: Amines and fluorinated compounds can be irritating to skin and eyes. Avoid contact.

- Potential Respiratory Irritant: Inhalation of dust or vapors should be avoided.

- Oxidation: The compound can be oxidized to yield quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction processes can convert nitro groups to amines or reduce other functional groups, often using iron powder or ammonium chloride as reducing agents.

- Substitution: The fluorine atom and the morpholine ring can participate in nucleophilic substitution reactions, typically employing nucleophiles like sodium methoxide or potassium tert-butoxide.

The primary products formed from these reactions depend on specific reagents and conditions, with oxidation potentially yielding quinones and reduction producing various amine derivatives.

2-Fluoro-6-morpholinoaniline has demonstrated significant biological activity, particularly as an inhibitor of the DNA gyrase enzyme. This inhibition disrupts bacterial DNA replication pathways, leading to cell death in susceptible bacterial strains. The compound's mechanism of action suggests that it binds to the DNA gyrase enzyme, thereby preventing its normal function.

Research indicates that related compounds exhibit antibacterial properties, making them valuable in the development of new antimicrobial agents .

The synthesis of 2-Fluoro-6-morpholinoaniline typically involves:

- Substitution Reaction: A common method includes reacting 1,2-difluoro-4-nitrobenzene with morpholine under neat conditions.

- Reduction: Following the substitution, the nitro group is reduced to an amine using appropriate reducing agents.

Industrial production may utilize optimized synthetic routes for higher yields and efficiency, incorporating techniques such as continuous flow reactors and advanced purification methods.

2-Fluoro-6-morpholinoaniline finds applications across various fields:

- Chemistry: It serves as a versatile scaffold for synthesizing more complex molecules.

- Biology: The compound is used in studies involving enzyme interactions and protein binding.

- Industry: It is utilized in producing dyes, pigments, and other industrial chemicals.

Studies on 2-Fluoro-6-morpholinoaniline have focused on its interactions with biological targets, particularly its binding affinity to the DNA gyrase enzyme. The compound's ability to inhibit this enzyme highlights its potential as an antibacterial agent. Further research into its cellular effects and biochemical pathways is ongoing to better understand its therapeutic potential and safety profile .

Several compounds share structural similarities with 2-Fluoro-6-morpholinoaniline:

| Compound Name | Description | Unique Features |

|---|---|---|

| 3-Fluoro-4-morpholinoaniline | An intermediate in the synthesis of the antibiotic drug linezolid | Different substitution pattern affecting activity |

| 2-Fluoroaniline | A simpler fluorinated aniline derivative | Lacks morpholine ring; different chemical properties |

| N-(1-(3-Fluoro-4-morpholinoaniline)-1H-tetrazol-5-yl) amides | Exhibits significant antibacterial activity | Contains tetrazole moiety enhancing biological activity |

Uniqueness: 2-Fluoro-6-morpholinoaniline is unique due to its combination of a fluorine atom and a morpholine ring, which confer distinct chemical reactivity and biological properties compared to similar compounds. Its specific mode of action against bacterial DNA gyrase also sets it apart in terms of potential therapeutic applications .

The solubility characteristics of 2-Fluoro-6-morpholinoaniline are governed by the structural features of both the fluorinated aniline and morpholine moieties. The compound contains multiple functional groups that influence its interaction with solvents of varying polarity .

The morpholine ring contributes significantly to the compound's solubility profile through its ether oxygen and secondary amine nitrogen. The morpholine moiety typically exhibits a pKa value around 7.4, allowing for pH-dependent solubility modulation in buffered solutions ranging from pH 6 to 8 . This basicity enables the formation of protonated species in acidic conditions, enhancing water solubility through ionic interactions.

The fluorine substitution at the 2-position of the aniline ring affects the electronic properties and hydrogen bonding capabilities. Fluorine atoms are highly electronegative and can participate in unique interactions including C-H···F hydrogen bonds and C-F···π interactions [5]. These interactions influence the compound's affinity for polar solvents.

Based on structural analogy with related fluorinated morpholinoaniline derivatives, the compound demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide compared to non-polar hydrocarbons . The presence of the fluorine atom increases the dipole moment of the molecule, favoring interactions with polar solvents while the morpholine ring provides hydrogen bond acceptor sites.

Experimental observations with structurally similar 3-fluoro-4-morpholinoaniline indicate solubility in chloroform and methanol , suggesting that 2-Fluoro-6-morpholinoaniline would exhibit comparable behavior with moderate solubility in polar organic solvents and limited solubility in non-polar hydrocarbons.

Thermal Stability Analysis: DSC and TGA Studies

Thermal analysis of fluorinated morpholinoaniline derivatives reveals characteristic decomposition patterns and stability profiles. While specific Differential Scanning Calorimetry and Thermogravimetric Analysis data for 2-Fluoro-6-morpholinoaniline are not directly available in the literature, thermal behavior can be predicted based on structural analogues and fundamental decomposition mechanisms [8] [9].

Related 3-fluoro-4-morpholinoaniline exhibits thermal stability up to approximately 121-123°C as indicated by its melting point range [10] . The thermal decomposition of fluorinated aniline derivatives typically occurs through multiple pathways including deamination, defluorination, and ring fragmentation [2].

Thermogravimetric analysis of similar morpholine-containing compounds demonstrates characteristic weight loss patterns. Initial decomposition typically begins around 200-300°C depending on the substitution pattern and molecular environment [8]. The morpholine ring contributes to thermal stability through its cyclic structure, while the fluorine substituent can either enhance or reduce thermal stability depending on its position and electronic effects.

The decomposition products identified for 2-Fluoro-6-morpholinoaniline include carbon oxides, nitrogen oxides, fluorine, and hydrogen fluoride [2]. These products are consistent with the expected thermal degradation pathways of fluorinated aromatic amines.

Differential Scanning Calorimetry analysis would be expected to reveal endothermic events corresponding to melting and potential polymorphic transitions, followed by exothermic decomposition events at elevated temperatures. The thermal stability under normal storage conditions has been confirmed, indicating adequate stability for typical handling and storage requirements [2].

The activation energy for thermal decomposition would be expected to fall within the range of 100-200 kJ/mol based on similar fluorinated aromatic compounds, with the exact value dependent on the specific decomposition mechanism and molecular environment [11].

pKa Determination and pH-Dependent Stability

The acid-base properties of 2-Fluoro-6-morpholinoaniline are determined by the presence of two basic nitrogen atoms: the aniline amino group and the morpholine nitrogen. These functional groups exhibit distinct basicity characteristics influenced by the fluorine substituent and the overall molecular structure [12].

Structural analogues provide insight into the expected pKa values. Studies on 4-morpholinoaniline revealed two dissociation constants: pKa₁ of 1.8 assigned to the aniline amino nitrogen and pKa₂ of 4.9 corresponding to the morpholine nitrogen [12]. The 2-fluoro substitution in the target compound would be expected to reduce both pKa values due to the electron-withdrawing effect of fluorine.

The morpholine nitrogen typically exhibits higher basicity compared to the aniline nitrogen due to the electron-donating effect of the adjacent ether oxygen. In 2-Fluoro-6-morpholinoaniline, the morpholine moiety would preferentially undergo protonation, particularly in mildly acidic conditions .

pH-dependent stability studies on related morpholinoaniline derivatives demonstrate significant degradation pathways that are pH-dependent. At pH values below the first pKa, nucleophilic aromatic substitution reactions can occur, leading to the formation of phenolic products through replacement of the amino group with hydroxyl [12]. As pH increases above pKa₁, alternative degradation mechanisms become dominant, including dimerization and oxidative coupling reactions.

The fluorine substituent at the 2-position relative to the amino group would influence the stability profile by affecting the electron density of the aromatic ring. Fluorine's electron-withdrawing effect stabilizes the aromatic system against electrophilic attack while potentially making the compound more susceptible to nucleophilic substitution under basic conditions.

Optimal stability for 2-Fluoro-6-morpholinoaniline would be expected in the pH range of 6-8, where both nitrogen atoms exist predominantly in their neutral forms, minimizing ionic interactions that could lead to degradation pathways .

Partition Coefficient (LogP) Measurements

The lipophilicity of 2-Fluoro-6-morpholinoaniline is quantified by its octanol-water partition coefficient, expressed as LogP. Computational predictions indicate a LogP value of 1.2445 [3], placing the compound in the moderately lipophilic range suitable for biological applications.

This calculated LogP value reflects the balance between hydrophilic and lipophilic structural elements within the molecule. The morpholine ring contributes polar character through its ether oxygen and basic nitrogen, while the aromatic ring and fluorine substituent provide lipophilic character [13] [14].

The fluorine atom's influence on partition coefficient is complex, as it increases the dipole moment while maintaining relatively low polarizability. Studies on fluorinated compounds demonstrate that fluorine substitution can either increase or decrease LogP depending on the molecular context and substitution pattern [15] [16].

Comparison with structural analogues provides validation for the predicted value. Related morpholinoaniline derivatives exhibit LogP values in the range of 1-3, consistent with the calculated value for 2-Fluoro-6-morpholinoaniline [17] [18]. The specific value of 1.2445 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics while maintaining adequate aqueous solubility.

Experimental determination of LogP would typically employ the shake-flask method or High-Performance Liquid Chromatography correlation techniques. The moderate LogP value suggests the compound would partition preferentially into octanol while retaining significant water solubility, indicative of balanced physicochemical properties [19] [20].

The topological polar surface area (TPSA) of 38.49 Ų complements the LogP data, indicating moderate polar character that supports the predicted partition coefficient [3]. This combination of LogP and TPSA values suggests favorable drug-like properties according to Lipinski's Rule of Five guidelines.

Crystallinity and Polymorphism Screening

The crystalline behavior of 2-Fluoro-6-morpholinoaniline is influenced by the molecular geometry, hydrogen bonding capabilities, and packing interactions within the solid state. While specific polymorphic studies have not been reported for this compound, the structural features suggest potential for multiple crystal forms [21] [22].

The presence of fluorine atoms in organic molecules frequently enables polymorphism through their unique electronic properties and weak intermolecular interactions [22]. Fluorinated compounds often exhibit C-H···F hydrogen bonds and C-F···π interactions that can stabilize different crystal packing arrangements [5]. These weak interactions, combined with the molecular flexibility provided by the morpholine ring, create conditions favorable for polymorphic behavior.

Studies on related fluorinated aniline derivatives demonstrate that fluorine substitution can shift the energetics of different packing motifs, sometimes leading to the stabilization of metastable polymorphs [22]. The position of fluorine substitution significantly influences the crystal packing, with ortho-substituted compounds (such as 2-Fluoro-6-morpholinoaniline) showing different behavior compared to meta- or para-substituted analogues.

The morpholine ring contributes additional complexity to the crystallization behavior through its conformational flexibility and hydrogen bonding potential. The ring can adopt different conformations in the solid state, potentially leading to conformational polymorphism [23]. The basic nitrogen of morpholine can participate in hydrogen bonding with other molecules or with acidic impurities, influencing crystal nucleation and growth.

Crystallization from different solvents would be expected to influence the polymorphic outcome. Polar solvents that can interact with the morpholine nitrogen or the aniline amino group may favor specific hydrogen bonding patterns and crystal forms. Non-polar solvents might promote different packing arrangements through hydrophobic interactions [21].

The brown solid appearance reported for 2-Fluoro-6-morpholinoaniline suggests a well-ordered crystalline structure, though the color could indicate either intrinsic electronic properties or the presence of impurities that affect the crystal packing [2]. Comprehensive polymorphic screening would require systematic crystallization studies under varying conditions of temperature, solvent, concentration, and cooling rate to identify potential alternative crystal forms.